ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Overview
Description
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or desiccants such as calcium chloride .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which is essential for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Quinolone derivatives: These compounds have a different core structure but similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolone and pyrrolidinone derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be present in similar compounds .
Biological Activity
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of 493.60 g/mol. The structure includes various functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H23N3O4S2 |
Molecular Weight | 493.60 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit various kinases and modulate signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound demonstrates significant inhibitory activity against several kinases, which are critical in cancer cell signaling pathways.
- Receptor Binding : It binds to specific receptors, altering their activity and leading to downstream effects that can inhibit tumor growth or induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated various thienopyrimidine derivatives for their antibacterial and antimycobacterial activities:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Ethyl Thienopyrimidine | 5 - 50 | Effective against E. coli |
N-[5-(2-furanyl)-thienopyrimidin] | 10 - 100 | Effective against S. aureus |
These findings suggest that the thienopyrimidine structure is essential for antimicrobial activity.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MV4-11 (Acute Leukemia) | 0.5 | Significant growth inhibition |
MOLM13 (Acute Monocytic Leukemia) | 1.0 | Significant growth inhibition |
The mechanism involves induction of G0/G1 phase arrest and apoptosis in sensitive cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that the presence of the thienopyrimidine core enhanced antimicrobial efficacy significantly compared to non-thienopyrimidine analogs .
- Anticancer Evaluation : In a xenograft model using BRAF mutant melanoma cells, treatment with this compound resulted in dose-dependent tumor growth inhibition .
Properties
IUPAC Name |
ethyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-9-11-18(12-10-17)26-20(29)14-34-25-27-21-19(16-7-5-15(2)6-8-16)13-33-22(21)23(30)28(25)3/h5-13H,4,14H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIAUNXOHKXLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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